REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=[C:6]([C:8]([OH:10])=O)[CH:5]=[CH:4][CH:3]=1.[C:11]([C:14]1[C:19]([NH2:20])=[C:18]([CH3:21])[C:17]([O:22][CH3:23])=[CH:16][CH:15]=1)(=[O:13])[CH3:12].N1C=CC=CC=1.O=P(Cl)(Cl)Cl.[OH-].[Na+]>C(Cl)Cl.O>[C:11]([C:14]1[C:19]([NH:20][C:8]([C:6]2[CH:5]=[CH:4][CH:3]=[C:2]([CH3:1])[N:7]=2)=[O:10])=[C:18]([CH3:21])[C:17]([O:22][CH3:23])=[CH:16][CH:15]=1)(=[O:13])[CH3:12] |f:4.5|
|
Name
|
|
Quantity
|
1.12 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=CC(=N1)C(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1.48 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC=C(C(=C1N)C)OC
|
Name
|
|
Quantity
|
6.6 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
1.53 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at −5° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
kept on an ice-bath
|
Type
|
STIRRING
|
Details
|
of stirring
|
Type
|
CUSTOM
|
Details
|
wise followed by the separation of the organic layer
|
Type
|
EXTRACTION
|
Details
|
The water layer was extracted three times with CH2Cl2
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (Heptane/AcOEt, 3:1)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=CC=C(C(=C1NC(=O)C1=NC(=CC=C1)C)C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |